Tricos-14-en-2-one
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Overview
Description
Tricos-14-en-2-one is an organic compound with the molecular formula C23H44O It is a long-chain ketone characterized by a double bond at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricos-14-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the ketonization reaction of hexanoic acids and (Z)-octadec-9-enoic acid (oleic acid) . The reaction conditions typically involve the use of catalysts and controlled temperatures to facilitate the formation of the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: Tricos-14-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, depending on the desired functional group to be introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tricos-14-en-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricos-14-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(Z)-14-Tricosenyl formate: Another long-chain compound with a similar structure but different functional groups.
cis-14-Tricosenoic acid: A related compound with a carboxylic acid group instead of a ketone.
Uniqueness: Tricos-14-en-2-one is unique due to its specific combination of a long carbon chain, a double bond at the 14th position, and a ketone functional group
Properties
CAS No. |
36706-99-7 |
---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-2-one |
InChI |
InChI=1S/C23H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h10-11H,3-9,12-22H2,1-2H3 |
InChI Key |
SRHROVXACNJRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
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